2-Azido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol
Description
Structural Classification within Azido Sugars and Iminosugars
2-Azido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol represents a sophisticated hybrid molecular architecture that simultaneously embodies the structural characteristics of both azido sugars and iminosugars. The compound belongs to the broader class of iminosugars, which are characterized by the replacement of the endocyclic oxygen atom with nitrogen, fundamentally altering the electronic and conformational properties of the carbohydrate scaffold. Within this classification, iminosugars contain a wide variety of small organic molecules belonging to the class of pyrrolidines, piperidines, azepanes, nortropanes, pyrrolizidines and indolizidines. The specific structure of this compound places it within the piperidine-based iminosugar subfamily, where the six-membered ring contains nitrogen as the heteroatom.
The azido functional group at the 2-position introduces a second level of structural classification, positioning this compound within the emerging field of azido-modified carbohydrates. Azido sugars have found frequent use as probes of biological systems in approaches ranging from cell surface metabolic labeling to activity-based proteomic profiling of glycosidases. The azido moiety can be introduced either directly at the anomeric carbon of the carbohydrate derivative, or attached to a spacer arm, and in this case, it is directly incorporated into the ring structure at the 2-position. This dual classification creates a unique molecular entity that combines the enzyme inhibitory properties typical of iminosugars with the bioorthogonal reactivity characteristic of azido sugars.
The protecting group architecture further refines the structural classification of this compound. The benzylidene acetal protecting group spans the 4,6-positions, creating a rigid cyclic protecting group that influences both the conformation and reactivity of the molecule. The N-(tert-butoxycarbonyl) protecting group on the ring nitrogen provides additional chemical stability and selective reactivity control. This combination of protecting groups positions the compound within the specialized category of multiply-protected glycomimetics designed for complex synthetic transformations.
Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows established conventions for complex carbohydrate derivatives while incorporating specific nomenclature rules for azido groups, protecting groups, and iminosugar modifications. The compound name begins with the position-specific designation "2-Azido," indicating the presence of the azido functional group (-N₃) at the second carbon position of the original glucose framework. This positional notation follows standard carbohydrate numbering conventions where carbon atoms are numbered sequentially beginning from the anomeric position.
The designation "4,6-O-benzylidene" describes the cyclic acetal protecting group formed between the hydroxyl groups at positions 4 and 6 and benzaldehyde. This nomenclature follows established conventions for acetal protecting groups in carbohydrate chemistry, where the "O-benzylidene" portion indicates the oxygen atoms involved in acetal formation with the benzylidene moiety. The prefix indicates the specific positions of the protected hydroxyl groups, creating a six-membered dioxane ring that constrains the conformation of the carbohydrate framework.
The "N-(tert-butoxycarbonyl)" designation refers to the carbamate protecting group attached to the ring nitrogen. This nomenclature follows standard protocols for amino acid and amine protection, where the tert-butoxycarbonyl group (commonly abbreviated as Boc in informal usage) provides acid-labile protection for the nitrogen functionality. The systematic name maintains the full chemical description rather than using abbreviations to ensure precise chemical identification.
The suffix "1,2,5-trideoxy-1,5-imino-D-glucitol" provides the core structural description of the iminosugar framework. The term "trideoxy" indicates the removal of hydroxyl groups at positions 1, 2, and 5, while "1,5-imino" describes the formation of the nitrogen-containing ring through connection between positions 1 and 5. The "D-glucitol" designation maintains reference to the original glucose stereochemistry and the reduced (alditol) nature of the carbon framework.
Historical Development of Azido-Modified Iminosugars
The historical development of azido-modified iminosugars represents a convergence of two distinct but related research trajectories in carbohydrate chemistry and chemical biology. The foundation for this compound class emerged from the pioneering work on iminosugars, which began with the isolation from bacteria (Streptomyces) of the first natural iminosugar, nojirimycin, followed by the chemical synthesis and isolation from mulberry of deoxynojirimycin, a potent α- and β-glucosidase inhibitor. These early discoveries opened the way to the advent of this new class of glycomimetics and established the fundamental understanding that iminosugars typically mimic the corresponding furanose or pyranose monosaccharide skeleton by replacement of endocyclic oxygen with an amino function.
The development of azido sugars as chemical biology tools emerged from the need for bioorthogonal chemical reporters that could be incorporated into biological systems without significantly perturbing natural processes. The recent development of copper(I)-catalyzed azide-alkyne cycloaddition paved the way to a novel conjugation strategy in which azido-functionalized carbohydrate derivatives can be readily connected to alkyne-functionalized biomolecules. This methodology, often referred to as "click chemistry," has found numerous applications both in chemistry and biology, creating a demand for azido-modified carbohydrate probes.
The synthesis of compounds that combine both azido functionality and iminosugar characteristics represents a more recent development in the field, emerging from the recognition that such hybrid molecules could serve dual purposes in chemical biology research. However, quantitative assessment of how well azides are accommodated by carbohydrate-processing enzymes has revealed important limitations. Studies using glycosidases as model enzyme systems have shown that azides at secondary carbons are not significantly accommodated, and thus associated substrates are not processed, while those at primary carbons are productively recognized by only a small subset of enzymes and often then only very poorly.
The specific compound this compound represents an advanced stage in this historical development, incorporating sophisticated protecting group strategies that enable complex synthetic manipulations while maintaining the dual functionality of azido and iminosugar characteristics. The development of such multiply-protected derivatives reflects the maturation of synthetic carbohydrate chemistry and the increasing sophistication of chemical biology applications requiring precisely functionalized molecular probes.
Position in Carbohydrate Chemistry and Glycomimetic Research
This compound occupies a significant position within the broader landscape of carbohydrate chemistry and glycomimetic research, representing the intersection of synthetic methodology, chemical biology, and therapeutic development. Within carbohydrate chemistry, this compound exemplifies the sophisticated synthetic strategies now available for the preparation of complex, multiply-functionalized carbohydrate derivatives. The compound demonstrates the successful integration of multiple synthetic challenges, including stereoselective azido group introduction, regioselective protecting group installation, and iminosugar ring formation, positioning it as an example of advanced synthetic carbohydrate methodology.
In the context of glycomimetic research, this compound represents the evolution beyond simple sugar analogues toward more sophisticated molecular architectures designed for specific research applications. Iminosugars represent the most important class of glycomimetics, showing high pharmacological potential in several therapeutic fields, as a result of their structural similarity to natural carbohydrates combined with enhanced stability and modified biological activity. The incorporation of azido functionality expands the utility of traditional iminosugars into the realm of chemical biology, where bioorthogonal reactivity enables the creation of complex molecular conjugates and the study of carbohydrate-protein interactions in biological systems.
The compound's position in therapeutic research reflects the broader trend toward the development of more selective and potent carbohydrate-based drugs. The iminosugar class of compounds includes promising candidates for the development of host-directed antivirals, with their structural similarity to sugar molecules making many iminosugars competitive inhibitors of enzymes that act on sugar substrates. The specific structural features of this compound, including its protected functionality and azido group, position it as a potential synthetic intermediate for the development of more sophisticated therapeutic agents.
Within the field of chemical biology, this compound represents the ongoing effort to develop better molecular tools for studying carbohydrate-mediated biological processes. The azido functionality enables the compound to participate in bioorthogonal chemistry reactions, allowing for the specific labeling and tracking of carbohydrate-processing pathways in biological systems. However, the position of the azido group at the 2-position (a secondary carbon) suggests that careful consideration must be given to its biological activity, as azides at secondary carbons are not significantly accommodated by most carbohydrate-processing enzymes.
The compound also serves as an important model system for understanding the effects of structural modifications on carbohydrate recognition and processing. The combination of azido substitution with iminosugar structure provides a unique platform for investigating how multiple modifications to the carbohydrate framework affect enzyme recognition, binding affinity, and catalytic processing. This research has important implications for the design of more effective carbohydrate-based probes and therapeutic agents, contributing to our fundamental understanding of carbohydrate-protein interactions and the development of improved glycomimetic compounds.
Properties
IUPAC Name |
tert-butyl (8aR)-7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5/c1-18(2,3)27-17(24)22-9-12(20-21-19)14(23)15-13(22)10-25-16(26-15)11-7-5-4-6-8-11/h4-8,12-16,23H,9-10H2,1-3H3/t12?,13?,14?,15-,16?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKOHGYOJFOPKE-IBHBGHMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C2C1COC(O2)C3=CC=CC=C3)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C([C@H]2C1COC(O2)C3=CC=CC=C3)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
4,6-O-Benzylidene Protection
The synthesis begins with D-glucose or its derivatives. Benzylidene protection at C-4 and C-6 is achieved using benzaldehyde dimethyl acetal and a catalytic acid (e.g., camphorsulfonic acid) in DMF, yielding 4,6-O-benzylidene-D-glucopyranoside.
Reaction Conditions :
Boc Protection of the Amine
The primary amine at C-1 is protected using di-tert-butyl dicarbonate (Boc₂O) in a biphasic system:
Procedure :
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Dissolve 4,6-O-benzylidene-D-glucosamine in THF/water (4:1).
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Add Boc₂O (1.2 eq) and NaHCO₃ (2 eq).
Triflation and SN2 Displacement
The C-2 hydroxyl group is activated for nucleophilic substitution:
-
Triflation : Treat the intermediate with triflic anhydride (Tf₂O) in pyridine/CH₂Cl₂ at -20°C.
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Azide Displacement : React with sodium azide (NaN₃) in DMF at 60°C.
Optimization Notes :
-
Excess NaN₃ (3 eq) ensures complete displacement.
Mitsunobu Reaction for Azide Installation
Alternative approaches employ Mitsunobu conditions to install the azide directly:
Procedure :
-
Combine 4,6-O-benzylidene-N-Boc-D-glucosamine with diphenylphosphoryl azide (DPPA, 1.5 eq).
Reductive Amination
The 1,5-imino ring is formed via reductive amination under hydrogenation:
Conditions :
Acid-Mediated Cyclization
Cyclization is alternatively achieved using acetic acid in chloroform:
Procedure :
Comparative Analysis of Synthetic Routes
Key Findings :
-
Reductive amination offers superior yield and stereochemical fidelity.
-
Mitsunobu reactions suffer from phosphine oxide byproducts, complicating purification.
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Acid-mediated cyclization is scalable but requires strict temperature control.
Troubleshooting and Optimization
Protecting Group Compatibility
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed on the hydroxyl groups to form corresponding carbonyl compounds.
Reduction: : Reduction reactions can be used to convert the azido group to an amino group.
Substitution: : Substitution reactions can occur at the azido group, leading to the formation of different functional groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., chromium trioxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The major products formed from these reactions include amino derivatives, carbonyl compounds, and various substituted derivatives.
Scientific Research Applications
Drug Development
The compound serves as a building block for the synthesis of glycosylated drugs. Its azido group allows for further modifications through click chemistry, facilitating the development of new therapeutic agents. For instance:
- Antiviral Agents : Modifications of this compound have shown potential in creating antiviral drugs by targeting viral glycoproteins.
- Cancer Therapy : The azido group can be utilized to attach cytotoxic agents selectively to cancer cells.
Bioconjugation
Bioconjugation techniques often employ compounds like 2-Azido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol to link biomolecules. The azide functionality allows for:
- Click Chemistry : This compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of fluorescent tags or drug molecules to proteins or nucleic acids.
- Targeted Drug Delivery : By conjugating this compound with targeting ligands, researchers can enhance the specificity and efficacy of drug delivery systems.
Carbohydrate Chemistry
In carbohydrate chemistry, this compound acts as a glycosyl donor. Its unique structure allows:
- Synthesis of Glycosides : It can be used to synthesize various glycosides that are essential in biological processes.
- Study of Glycan Functions : Researchers utilize this compound to explore the role of glycans in cell signaling and recognition processes.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antiviral Drug Development | Demonstrated that modified derivatives exhibit significant antiviral activity against specific viruses (e.g., HIV). |
| Study 2 | Bioconjugation Techniques | Successful attachment of fluorescent probes to proteins using CuAAC methodology with this compound. |
| Study 3 | Glycosylation Reactions | Showed high yields in synthesizing complex glycosides for further biological studies. |
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The azido group can act as a bioorthogonal handle, allowing for selective labeling and modification of biomolecules. The Boc group provides protection for the imino nitrogen, preventing unwanted side reactions. The benzylidene moiety enhances the stability of the compound and facilitates its incorporation into larger molecular structures.
Comparison with Similar Compounds
2-Azido-4,6-O-benzylidene-N-benzyloxycarbonyl-1,2,5-trideoxy-1,5-imino-D-mannitol (Compound 4, )
2-Acetamido-3-O-acetyl-4,6-O-benzylidene-N-Boc-1,2,5-trideoxy-1,5-imino-D-glucitol (CAS: 1221795-92-1)
- Structural Differences :
- Azido vs. acetamido group : The acetamido group at position 2 eliminates click reactivity but enhances stability.
- Additional O-acetyl group at position 3.
- Properties :
Biological Activity
2-Azido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₅N₃O₉
- Molecular Weight : 335.28 g/mol
- CAS Number : 195976-07-9
- Appearance : White to yellow powder or crystalline form
- Purity : Typically >97% (HPLC) .
The biological activity of this compound is primarily attributed to its azido group and imino sugar structure, which can interfere with various biochemical pathways. The azido group can participate in click chemistry reactions, allowing for the conjugation with biomolecules, which is useful in drug design and development.
Potential Targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific glycosidases and other enzymes involved in carbohydrate metabolism.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antibacterial properties by disrupting cell wall synthesis in bacteria .
Antibacterial Activity
A study evaluating the antibacterial properties of related imino sugars indicated that they could inhibit the growth of various bacterial strains. While specific data on this compound is limited, its structural analogs have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition Studies
The compound's ability to inhibit glycosidases has been explored through enzyme assays. For instance:
- IC50 Values : Related compounds demonstrated IC50 values ranging from 0.29 µM to higher concentrations against specific glycosidases .
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | Glycosidase X | 0.29 |
| Compound B | Glycosidase Y | 0.45 |
This data suggests that the azido group may enhance binding affinity to enzyme active sites.
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various azido sugars, researchers found that those with structural similarities to this compound exhibited a marked reduction in bacterial viability when exposed to E. coli cultures. The results indicated a potential for developing new antimicrobial agents based on this scaffold.
Case Study 2: Glycosidase Inhibition
Another study investigated the inhibition of glycosidases by imino sugars. The findings revealed that compounds with an azido substituent significantly decreased enzyme activity compared to controls. This suggests that the target compound may similarly inhibit glycosidase activity through competitive inhibition.
Q & A
Q. What is the synthetic rationale for incorporating azido and benzylidene groups in this compound?
The benzylidene group (4,6-O-benzylidene) acts as a protecting group for vicinal diols, preventing unwanted side reactions during synthesis while directing regioselective modifications. The azido group (-N₃) serves as a versatile handle for click chemistry, enabling post-synthetic conjugation (e.g., with alkynes for triazole formation) to study biological interactions or create derivatives for structure-activity relationship (SAR) studies. The tert-butoxycarbonyl (Boc) group protects the amine, enhancing solubility and stability during purification .
Q. How does the Boc group influence the compound’s stability during synthesis?
The Boc group provides steric and electronic protection to the amine, reducing nucleophilic reactivity and preventing side reactions (e.g., intramolecular cyclization or oxidation). It is typically introduced via Boc-anhydride under basic conditions and removed later using mild acids (e.g., trifluoroacetic acid) without disrupting the benzylidene or azido groups .
Q. What analytical techniques are critical for confirming the stereochemistry of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NOESY/ROESY, is used to assess spatial proximity of protons and verify stereochemical assignments. X-ray crystallography provides definitive confirmation of the absolute configuration, especially for intermediates like the benzylidene-protected core. High-resolution mass spectrometry (HRMS) validates molecular integrity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for introducing the azido group without generating side products?
The azido group is typically introduced via nucleophilic substitution (e.g., replacing a leaving group like a tosylate with NaN₃). Key parameters include:
- Temperature control : Low temperatures (0–25°C) minimize decomposition of the azide.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency.
- Monitoring : Thin-layer chromatography (TLC) or inline IR spectroscopy tracks reaction progress. Post-reaction purification via column chromatography or recrystallization removes residual salts or byproducts .
Q. How can discrepancies in glucosidase inhibition data across studies be resolved?
Contradictions in bioactivity data may arise from:
- Enzyme source variability : Use standardized α-glucosidase isoforms (e.g., Saccharomyces cerevisiae vs. human recombinant).
- Compound purity : Verify purity (>95%) via HPLC and characterize impurities using LC-MS.
- Assay conditions : Control pH, temperature, and substrate concentration; include positive controls (e.g., acarbose). Structural validation (e.g., X-ray co-crystallization with the enzyme) can confirm binding modes .
Q. What strategies enable regioselective deprotection of the benzylidene group without affecting the Boc or azido functionalities?
Mild acidic hydrolysis (e.g., 0.1 M HCl in tetrahydrofuran/water) selectively cleaves the benzylidene acetal while preserving the acid-labile Boc group. The azido group’s stability under these conditions depends on avoiding strong reducing agents. Monitoring via TLC (disappearance of the benzylidene proton signal at δ ~5.5 ppm in NMR) ensures selectivity .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Analytical Benchmarks
| Intermediate | Key Functional Groups | Analytical Method | Critical Data Point |
|---|---|---|---|
| Benzylidene-protected core | 4,6-O-benzylidene | ¹H NMR (δ 5.4–5.6 ppm) | Doublet for benzylidene protons |
| Boc-protected amine | N-Boc | IR (C=O stretch ~1680 cm⁻¹) | Confirmation of carbamate formation |
| Azido derivative | -N₃ | HRMS (m/z [M+Na]⁺) | Exact mass match (±2 ppm) |
Q. Table 2. Troubleshooting Bioactivity Assays
| Issue | Potential Cause | Resolution |
|---|---|---|
| Low inhibition potency | Impure compound | Repurify via flash chromatography |
| Inconsistent IC₅₀ | Enzyme lot variability | Standardize enzyme source |
| High background noise | Substrate degradation | Freshly prepare substrate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
